Product packaging for Ferrienterochelin(Cat. No.:)

Ferrienterochelin

Cat. No.: B1255850
M. Wt: 725.4 g/mol
InChI Key: XXNOZWPMQKCHBR-UVJOBNTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrienterochelin is the iron-loaded form of enterobactin, a high-affinity catechol-type siderophore produced by Escherichia coli and other Gram-negative bacteria . With an exceptional iron-binding affinity (Ka = 10^52 M⁻¹), it is one of the strongest known siderophores, enabling microbes to acquire essential iron even in severely iron-limited environments, such as within host organisms . In research, this compound is a critical tool for studying bacterial iron acquisition mechanisms. Its uptake in E. coli is a energy-dependent process that requires an energized membrane state and is mediated by the outer membrane receptor FepA . This complex is also central to understanding the mammalian innate immune response, where the protein lipocalin-2 (siderocalin) attempts to sequester enterobactin to starve pathogens of iron, a host defense mechanism known as "nutritional immunity" . Researchers utilize this compound to investigate this host-pathogen interaction, explore siderophore-mediated drug delivery, and study bacterial virulence. The transport of this compound across the bacterial outer membrane is a subject of significant interest, involving a complex of proteins including FepB, C, D, and G for translocation through the inner membrane via an ABC transporter system . This product is specifically labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical patient management, or any other medical purposes, and is strictly not for personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27FeN3O15 B1255850 Ferrienterochelin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H27FeN3O15

Molecular Weight

725.4 g/mol

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide;iron

InChI

InChI=1S/C30H27N3O15.Fe/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38;/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42);/t16-,17-,18-;/m0./s1

InChI Key

XXNOZWPMQKCHBR-UVJOBNTFSA-N

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O.[Fe]

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O.[Fe]

Synonyms

Ferrate(3-), ((N,N',N''-(2,6,10-trioxo-1,5,9-trioxacyclododecane-3,7,11-triyl)tris(2,3-dihydroxybenzamidato))(6-)-O2,O2',O2'',O3,O3',O3'')-, trihydrogen, stereoisomer
ferric enterochelin
ferrienterochelin

Origin of Product

United States

Research Gaps and Future Directions in Ferrienterochelin Studies

Elucidating the Biosynthetic Pathway

The synthesis of this compound is a multi-step process involving a series of enzymatic reactions that convert a simple precursor into the final, complex siderophore.

Identification of Key Enzymes and Metabolic Intermediates

The biosynthesis of enterobactin (B1671361), the iron-free form of this compound, begins with the metabolic intermediate chorismate. scispace.com The pathway is broadly divided into two main stages. The first stage involves the conversion of chorismate to 2,3-dihydroxybenzoic acid (2,3-DHB). scispace.com This conversion is carried out by the sequential action of three key enzymes: EntC, the N-terminal domain of EntB, and EntA. scispace.com

The second stage of the pathway involves the condensation of three molecules of 2,3-DHB with three molecules of L-serine to form the enterobactin molecule. scispace.com This intricate assembly is orchestrated by a set of enzymes including EntE, the C-terminal domain of EntB, EntD, and EntF. scispace.com The entire process requires a coordinated interplay of these enzymes to ensure the efficient production of the siderophore. scispace.com

Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms in this compound Production

The assembly of the peptide backbone of enterobactin is a classic example of non-ribosomal peptide synthesis (NRPS). scispace.comdcu.ie NRPSs are large, multi-domain enzymes that synthesize peptides without the use of a ribosome template. dcu.ied-nb.info These enzymatic assembly lines are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.gov

In the case of enterobactin biosynthesis, the NRPS machinery is composed of the enzymes EntE, EntB (specifically its C-terminal domain), and EntF. scispace.com These enzymes work in a coordinated fashion to activate, modify, and link the 2,3-DHB and L-serine units. The process involves the adenylation (A) domain, which selects and activates the specific amino acid, the thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the growing peptide chain, and the condensation (C) domain, which catalyzes the formation of the peptide bond. nih.govbiorxiv.org

Specificity and Promiscuity of Biosynthetic Enzymes

While the enzymes involved in this compound biosynthesis exhibit a high degree of specificity for their substrates to ensure the correct assembly of the siderophore, the concept of enzyme promiscuity is also relevant. Enzyme promiscuity refers to the ability of an enzyme to catalyze a secondary, often physiologically irrelevant, reaction in addition to its primary function. nih.govwikipedia.org This phenomenon is considered a potential starting point for the evolution of new enzyme functions. nih.gov

In the context of siderophore biosynthesis, while the core enzymes are highly specific, some degree of promiscuity might exist, allowing for the synthesis of structurally related siderophores or the interaction with non-native substrates under certain conditions. scispace.com However, the primary selective pressure is for the efficient and accurate production of enterobactin to facilitate iron acquisition. The specificity of the enzymes ensures that the final product is the correct trilactone structure capable of effectively chelating ferric iron.

Genetic Organization of this compound Biosynthesis (e.g., fep genes)

The genes responsible for the biosynthesis and transport of this compound are typically clustered together on the bacterial chromosome. In Escherichia coli, the genes encoding the biosynthetic enzymes are designated as entA, entB, entC, entD, entE, and entF. scispace.com

Adjacent to the biosynthetic genes are the fep genes, which encode the proteins required for the transport of this compound across the bacterial cell envelope. scispace.comnih.gov The fepA gene codes for the outer membrane receptor protein that specifically recognizes and binds this compound. nih.govnih.gov Other fep genes, such as fepB, fepC, fepD, and fepG, are involved in the subsequent transport of the iron-siderophore complex across the periplasm and the inner membrane into the cytoplasm. scispace.comnih.gov The clustering of these biosynthetic and transport genes allows for their coordinated regulation in response to iron availability. scispace.com

Transcriptional and Post-Transcriptional Regulation of this compound Production

The production of this compound is tightly controlled at both the transcriptional and post-transcriptional levels to ensure that the bacterium only expends energy on siderophore synthesis when iron is scarce.

Role of Iron-Responsive Regulators (e.g., Fur)

The primary regulator of this compound biosynthesis is the Ferric Uptake Regulator (Fur) protein. plos.orgmdpi.com Fur is a global transcriptional repressor that senses the intracellular iron concentration. plos.org In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, forming a complex that recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes. plos.orgmdpi.com

Binding of the Fur-Fe²⁺ complex to the Fur box upstream of the ent and fep gene clusters physically blocks the binding of RNA polymerase, thereby repressing the transcription of these genes. plos.orgnih.gov Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein is unable to bind to the Fur box, leading to the derepression of the ent and fep genes and the subsequent synthesis and transport of enterobactin. plos.org This elegant mechanism ensures that this compound is only produced when it is needed for iron acquisition.

In addition to direct transcriptional repression, Fur can also regulate gene expression indirectly. For instance, Fur can control the expression of small non-coding RNAs (sRNAs), such as RyhB in E. coli, which in turn can modulate the stability and translation of target mRNAs, including those involved in iron homeostasis. researchgate.netmdpi.com This adds another layer of complexity to the post-transcriptional regulation of iron-related genes. Post-transcriptional regulation, in general, encompasses various mechanisms that control gene expression after the initial transcription of DNA into RNA, including RNA processing, splicing, and stability. wikipedia.orglumenlearning.com

Regulatory Networks and Environmental Cues

The biosynthesis of enterochelin, the precursor to this compound, is a tightly controlled process, governed by intricate regulatory networks that respond to various environmental signals. numberanalytics.comist.ac.at These networks ensure that the bacterium produces this iron-scavenging siderophore only when necessary, primarily under conditions of iron limitation, thereby conserving cellular resources.

The central regulator of iron homeostasis in many bacteria, including Escherichia coli, is the Ferric Uptake Regulator (Fur) protein. unam.mx In the presence of sufficient intracellular iron, the Fe²⁺-Fur complex acts as a transcriptional repressor. taylorandfrancis.com It binds to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes, including the ent gene cluster responsible for enterochelin biosynthesis, effectively blocking their transcription. unam.mxasm.org Conversely, when intracellular iron levels are low, iron dissociates from the Fur protein. taylorandfrancis.com This inactive, iron-free Fur protein can no longer bind to the DNA, leading to the derepression and subsequent transcription of the ent genes and the production of enterochelin. taylorandfrancis.com The genes responsible for the uptake of this compound, such as fepA and fepB, are also under the control of this Fur-dependent regulatory system. asm.orgcapes.gov.brnih.gov

The table below summarizes the influence of various environmental cues on enterochelin biosynthesis in different microbial species.

Environmental FactorEffect on Enterochelin ProductionMicrobial Species
Iron (Fe³⁺) Production is strongly repressed at high concentrations (>5 μM) and induced under iron-deficient conditions. researchgate.netnih.govEscherichia coli, Kosakonia radicincitans, Streptomyces fulvissimus asm.orgconicet.gov.arresearchgate.net
Temperature Optimal production occurs within a specific range (e.g., 20-40°C); lower or higher temperatures can decrease production. conicet.gov.arresearchgate.netKosakonia radicincitans, Salmonella typhimurium conicet.gov.arresearchgate.net
pH An optimal pH is required for maximum production (e.g., pH 8 for S. fulvissimus). researchgate.netStreptomyces fulvissimus, Kosakonia radicincitans conicet.gov.arresearchgate.net
Carbon Source Specific carbon sources can enhance production; glycerol, sucrose, glucose, and lactose (B1674315) have been shown to be effective. conicet.gov.arresearchgate.netKosakonia radicincitans, Streptomyces fulvissimus conicet.gov.arresearchgate.net
Nitrogen Source Specific nitrogen sources like ammonium (B1175870) chloride, sodium nitrate, and urea (B33335) can support high levels of production. researchgate.netStreptomyces fulvissimus researchgate.net
Cell Density At high densities, enterochelin can be shared as a public good; at low densities, it functions more as a private good. asm.orgEscherichia coli asm.org

Comparative Biosynthesis Across Microbial Species

The ability to synthesize the catecholate siderophore enterochelin is a trait found in several members of the Enterobacteriaceae family and other bacterial genera. taylorandfrancis.com Prominent producers include pathogenic and commensal species such as Escherichia coli, Salmonella typhimurium, and Klebsiella pneumoniae. taylorandfrancis.com The biosynthesis pathway and its genetic determinants have been extensively studied in E. coli, which often serves as a model organism. In E. coli, the genes for both biosynthesis (entA-F) and transport (fepA, fepB, fepD, fepG, fepC) are typically clustered on the chromosome. asm.orgcapes.gov.brebi.ac.uk

Comparative analyses reveal interesting variations in the genetic organization and regulation of enterochelin systems across different species, suggesting evolutionary divergence. ebi.ac.uk For example, while Yersinia enterocolitica can utilize this compound for iron acquisition, its fep-fes gene cluster is organized differently from that of E. coli. ebi.ac.uk Notably, the Y. enterocolitica cluster contains genes for uptake and utilization (fepDGC and fes) but lacks the biosynthesis gene entF, which is present in the corresponding E. coli cluster. ebi.ac.uk This indicates that while both organisms can process the iron-siderophore complex, their evolutionary paths regarding its synthesis and uptake have diverged. ebi.ac.uk

Furthermore, environmental conditions can elicit different responses in enterochelin production among species. A study comparing E. coli and S. typhimurium found that while growth at a higher temperature (42°C) diminished enterochelin synthesis in S. typhimurium, it did not have the same effect in E. coli. researchgate.net However, the ability to transport the ferric enterochelin complex was reduced in both organisms at this elevated temperature. researchgate.net Some bacteria, like Erwinia carotovora, are known to produce only catecholate-type siderophores, whereas others, such as certain Pseudomonas species, can produce mixed-type siderophores that incorporate both catecholate and hydroxamate functional groups. taylorandfrancis.com The ability to produce hydrocarbons has been observed in a wide variety of microorganisms, including bacteria, yeasts, and fungi, with the composition varying among systematic groups. unl.pt

The table below provides a comparative overview of enterochelin production and utilization across selected microbial species.

Microbial SpeciesEnterochelin ProductionGenetic Organization Notes
Escherichia coli YesProducer; genes for biosynthesis (ent) and transport (fep) are typically clustered. taylorandfrancis.comasm.org
Salmonella typhimurium YesProducer; shows reduced synthesis at 42°C compared to E. coli. taylorandfrancis.comresearchgate.net
Klebsiella pneumoniae YesKnown producer of enterochelin. taylorandfrancis.com
Kosakonia radicincitans YesProducer; production is influenced by temperature, iron levels, and carbon source. conicet.gov.ar
Yersinia enterocolitica NoCan utilize enterochelin but lacks key synthesis genes (entF) in its fep-fes cluster. ebi.ac.uk
Erwinia herbicola YesKnown producer of enterochelin. taylorandfrancis.com
Streptomyces fulvissimus YesProduces siderophores under the control of similar environmental factors, including pH, temperature, and nutrient sources. researchgate.net

Molecular Mechanisms of Ferrienterochelin Uptake and Utilization

Outer Membrane Transport Systems

The initial and formidable barrier for ferrienterochelin is the outer membrane. Specialized transport systems have evolved to overcome this barrier, ensuring the specific and efficient uptake of this vital iron-siderophore complex. wikipedia.org

The primary gatekeeper for this compound at the outer membrane is the TonB-dependent receptor, FepA. wikipedia.org This protein is not merely a passive pore but an active transporter that recognizes and binds this compound with high specificity. wikipedia.orgpnas.org FepA belongs to a family of ligand-gated porin proteins that rely on the TonB-ExbB-ExbD complex, an inner membrane protein assembly that transduces the proton motive force to energize transport across the outer membrane. wikipedia.orgnih.gov

The structure of FepA, as revealed by X-ray crystallography, consists of a 22-stranded β-barrel that forms a channel through the outer membrane. wikipedia.orgresearchgate.net This barrel is occluded by an N-terminal globular domain, often referred to as the "plug" or "cork" domain, which prevents the passive diffusion of molecules. wikipedia.orgasm.orgshareok.org The extracellular loops of the β-barrel create a binding site for this compound. wikipedia.orgresearchgate.net

The transport process is initiated by the binding of this compound to FepA, a step that occurs independently of the TonB complex. wikipedia.orgrupress.org This binding is thought to trigger conformational changes in FepA, signaling its occupied state to the TonB complex in the inner membrane. nih.govresearchgate.net The TonB protein then physically interacts with the TonB box, a conserved sequence in the N-terminal domain of FepA, and utilizes the energy from the proton motive force to induce further conformational changes in FepA, leading to the translocation of this compound into the periplasm. wikipedia.orgnih.gov

The interaction between this compound and FepA is characterized by high affinity and specificity. pnas.org Kinetic studies have revealed that the binding process is biphasic, suggesting a two-step mechanism. k-state.edu This involves an initial rapid binding event followed by a slower step, which may represent a conformational change that prepares the complex for transport. wikipedia.orgk-state.edu

The binding of this compound to FepA is primarily driven by favorable enthalpic contributions, indicative of strong, specific interactions such as hydrogen bonds and electrostatic interactions. vetmeduni.ac.at The negatively charged this compound molecule is thought to interact with positively charged residues within the FepA binding pocket. pnas.org In vivo measurements have determined the dissociation constant (Kd) for the this compound-FepA interaction to be in the nanomolar range, highlighting the very strong affinity. asm.org For instance, in vivo experiments have shown a Kd of 24 nM for ferric enterobactin (B1671361). k-state.edu However, there is a notable difference in the measured affinity in vivo versus in vitro, with purified FepA showing a lower affinity (Kd of 15 to 20 nM) compared to the in vivo environment (Kd of 0.1 to 0.2 nM). asm.org This discrepancy suggests that the native membrane environment plays a crucial role in maintaining the optimal conformation of FepA for high-affinity ligand binding. asm.org

LigandReceptorDissociation Constant (Kd)MethodReference
Ferric enterobactinFepA (in vivo)24 nMIn vivo binding assay k-state.edu
Ferric enterobactinFepA (in vivo)0.1 - 0.2 nMIn vivo binding assay asm.org
Ferric enterobactinPurified FepA15 - 20 nMIn vitro binding assay asm.org
Colicin BFepA (in vivo)185 nMIn vivo binding assay k-state.edu
Colicin DFepA (in vivo)560 nMIn vivo binding assay k-state.edu

The transport of this compound across the outer membrane is an active process that requires significant conformational changes in FepA, driven by the TonB-ExbB-ExbD complex. nih.govshareok.org Upon ligand binding, the extracellular loops of FepA are thought to close over the bound this compound, sequestering it from the external environment. researchgate.netasm.org This initial binding event induces a conformational change that is propagated through the plug domain to the periplasmic side of the outer membrane. researchgate.netasm.org

This signal of a ligand-bound receptor is recognized by the TonB protein. nih.gov The interaction between the TonB box of FepA and TonB is critical for energy transduction. wikipedia.org TonB, energized by the proton motive force of the inner membrane, undergoes a conformational change that pulls on the FepA plug domain. nih.govcapes.gov.br This action is thought to either partially or fully displace the plug domain, creating a transient channel through which this compound can pass into the periplasm. shareok.org The activation energy for the internalization of this compound through the outer membrane has been estimated to be approximately 35 kcal/mol, indicating that significant conformational rearrangements are involved. shareok.org

Two primary models have been proposed to describe the conformational changes in the N-domain of FepA during transport: the "ball-and-chain" model, which suggests the complete expulsion of the N-domain into the periplasm, and the "transient pore" model, which posits a structural rearrangement within the β-barrel of FepA. shareok.org Experimental evidence from disulfide bond formation studies suggests that the N-domain of FepA undergoes conformational changes necessary for transport. shareok.orgnih.gov

The crystal structure of FepA provides a static snapshot of this transport protein, revealing a 22-stranded β-barrel with a central plug domain. researchgate.net The extracellular loops are extensive and form a vestibule where initial ligand binding occurs. researchgate.netk-state.edu These loops contain aromatic amino acid residues that are proposed to form the initial binding site for this compound through hydrophobic interactions. rupress.orgk-state.edu Deeper within the vestibule, a cluster of basic residues at the top of the N-domain likely interacts with the negatively charged this compound through electrostatic interactions. pnas.orgk-state.edu

While the crystal structure of FepA with a tightly bound this compound has been challenging to obtain, the structure of the related protein FhuA with its ligand, ferrichrome, has provided valuable insights. nih.gov In the ligand-bound FhuA structure, the extracellular loops close down over the binding site, and conformational changes are observed in the N-terminal domain. nih.govasm.org It is hypothesized that similar conformational changes occur in FepA upon this compound binding. asm.org Studies have shown that the binding of ferric enterobactin to FepA leads to a more "closed" state of the surface loops, with movements on the order of 15 Å. asm.org

Once this compound has been transported across the outer membrane, it is captured in the periplasm by a high-affinity periplasmic binding protein, FepB. nih.govresearchgate.net FepB plays a crucial role in shuttling this compound from the outer membrane receptor FepA to the inner membrane ABC transporter. nih.gov The presence of FepB is essential for efficient this compound transport into the cytoplasm. nih.govnih.gov

LigandBinding ProteinDissociation Constant (Kd)MethodReference
Ferric enterobactinFepB~135 nMGel filtration chromatography nih.gov
Ferric enterobactinFepB30 nMIntrinsic fluorescence nih.gov
Ferric enantioenterobactinFepB15 nMIntrinsic fluorescence nih.gov
Enterobactin (apo-siderophore)FepB60 nMIntrinsic fluorescence nih.gov

The final step in the uptake of this compound is its transport across the inner membrane into the cytoplasm. This is accomplished by an ATP-binding cassette (ABC) transporter system. nih.govnih.gov The this compound ABC transporter is a multi-protein complex typically composed of a periplasmic binding protein (FepB), two integral membrane proteins that form the translocation channel (FepD and FepG), and two cytoplasmic ATP-binding proteins that hydrolyze ATP to power transport (FepC). nih.govuniprot.org

The FepC protein is the ATPase component of the transporter, responsible for coupling the energy of ATP hydrolysis to the translocation of this compound across the inner membrane. uniprot.orgebi.ac.uk The FepBDGC complex works in concert, with FepB delivering the this compound to the FepDG channel. The binding of ATP to FepC and its subsequent hydrolysis is thought to drive conformational changes in the FepDG permease, resulting in the movement of this compound into the cytoplasm. nih.govuniprot.org This final transport step is likely dependent on phosphate (B84403) bond energy. asm.org

Conformational Changes and Energy Transduction

Periplasmic Binding Proteins (e.g., FepB)

Intracellular Processing and Iron Release

Once the this compound complex is transported into the cytoplasm of the bacterium, a series of enzymatic processes are initiated to release the tightly bound ferric iron. This intracellular processing is crucial for making the iron available for essential cellular functions. The primary mechanism involves the enzymatic degradation of the siderophore backbone, followed by the reduction of the iron to a more soluble and biologically usable form.

Role of Esterases (e.g., Fes) in this compound Degradation

The key enzyme responsible for the degradation of the enterobactin scaffold is a cytoplasmic esterase known as Ferric enterobactin esterase, or Fes. pnas.orgoup.com Fes catalyzes the hydrolysis of the three ester bonds within the cyclic trilactone backbone of enterobactin. pnas.orgoup.com This enzymatic action breaks down the macrocycle into linear fragments, which significantly reduces its affinity for the ferric iron. ebi.ac.uk

Interestingly, the de novo designed enzyme, Syn-F4, has been shown to catalyze the same hydrolytic reaction as the native Fes protein, producing the identical trimer, dimer, and monomer breakdown products from this compound. researchgate.net This demonstrates that the fundamental hydrolytic strategy for iron release can be achieved through different protein structures. researchgate.netpnas.org

Table 1: Hydrolysis Products of this compound by Fes Esterase

Initial Substrate Enzyme Hydrolysis Products

Mechanisms of Iron Reduction and Release

The hydrolysis of the enterobactin backbone by Fes is a critical first step, but the iron is often still in its ferric (Fe³⁺) state, chelated by the DHBS fragments. uniprot.org To be fully released and utilized by the cell, the ferric iron must be reduced to its more soluble ferrous (Fe²⁺) state, as siderophores have a much lower affinity for Fe²⁺. researchgate.netnih.gov

This reduction is primarily an enzymatic process. A key enzyme in this pathway is a ferric-chelate reductase, which utilizes NADPH as a reductant. expasy.orgqmul.ac.uk In Escherichia coli, the protein YqjH has been identified as a siderophore-interacting protein that functions as a ferric reductase. researchgate.net YqjH can catalyze the release of iron from a variety of ferric chelators, but it shows the highest efficiency with the hydrolyzed products of this compound, such as ferric-tris(2,3-dihydroxybenzoyl-L-serine). expasy.orgresearchgate.net The reaction is an NADPH-dependent, single-electron transfer process. researchgate.net

There is also evidence to suggest that the Fes esterase itself may play a dual role, possessing both hydrolytic and reductive capabilities. oup.com Some in vitro studies have indicated that the release of ferrous iron is tightly coupled to the esterase-mediated cleavage of the enterobactin ligand. ebi.ac.uk However, other research suggests that with certain artificial analogs lacking the ester bonds, no iron reduction occurs, implying that hydrolysis is a prerequisite for subsequent reduction. ebi.ac.uk While the exact interplay is still under investigation, it is clear that a reductive step is essential for the complete liberation of iron. ebi.ac.ukuniprot.org Mössbauer spectroscopy studies have confirmed that a significant portion of the iron taken up as ferric enterobactin is converted to Fe(II) within the cytoplasm. asm.orgasm.org

Table 2: Key Enzymes in Intracellular Iron Release from this compound

Enzyme Function Substrate(s) Cofactor/Reductant
Fes (Ferric enterobactin esterase) Hydrolysis of the enterobactin trilactone backbone. uniprot.orgunam.mx This compound, Apo-enterobactin. uniprot.orgunam.mx -
YqjH (Ferric-chelate reductase) Reduction of Fe³⁺ to Fe²⁺ from hydrolyzed enterobactin fragments. expasy.orgresearchgate.net Ferric-tris(2,3-dihydroxybenzoyl-L-serine). expasy.orgresearchgate.net NADPH. qmul.ac.ukresearchgate.net

This table summarizes the primary enzymatic activities involved in releasing iron from this compound inside the cell.

Intracellular Iron Trafficking and Storage

Once released from the siderophore fragments and reduced to Fe²⁺, the iron enters the cell's labile iron pool. nih.gov This is a transient, chelatable pool of iron that is available for immediate use in various metabolic processes or for incorporation into iron-containing proteins and enzymes. nih.gov The management of this intracellular iron is tightly regulated to ensure sufficient supply for cellular needs while preventing the toxic effects of iron overload, which can lead to the generation of damaging reactive oxygen species through the Fenton reaction. nih.govnih.gov

The master regulator of iron homeostasis in many bacteria, including E. coli, is the Ferric uptake regulator (Fur) protein. nih.govnih.gov In an iron-replete state, Fur binds to Fe²⁺ and acts as a transcriptional repressor, shutting down the expression of genes involved in iron acquisition, including those for siderophore biosynthesis and transport. nih.govamr-insights.eu When intracellular iron levels are low, Fur is in its apo-form (without iron) and does not repress these genes, thus allowing for the uptake of more iron. nih.gov

The precise mechanisms for the direct trafficking or chaperoning of iron released from siderophores to its ultimate destinations are not fully elucidated. asm.org However, it is understood that the newly acquired iron can be directed towards several fates. It can be incorporated into iron-sulfur clusters or heme groups for use in respiratory chain components and other enzymes. asm.org Alternatively, if not immediately required, the iron can be sequestered into iron storage proteins to prevent toxicity. asm.org The primary iron storage protein in many bacteria is ferritin, a spherical protein complex that can store thousands of iron atoms in a safe, non-reactive Fe³⁺ form. asm.orgmdpi.com Another iron storage protein found in bacteria is bacterioferritin. asm.org The process of moving iron to and from these storage proteins allows the cell to maintain a stable internal iron concentration despite fluctuations in external availability. oup.comasm.org

Biological and Ecological Roles of Ferrienterochelin

Role in Microbial Iron Acquisition from Host Environments

Ferrienterochelin, the ferric iron-bound form of the siderophore enterochelin, plays a critical role in the acquisition of iron by various pathogenic and commensal bacteria within host environments. Iron is an essential nutrient for most microorganisms, but its availability in vertebrate hosts is severely restricted as part of a defense mechanism known as nutritional immunity. ebi.ac.ukasm.orgmpg.de The host sequesters iron in high-affinity proteins like transferrin, lactoferrin, and ferritin, maintaining the concentration of free iron far below the levels required for bacterial growth. ebi.ac.ukresearchgate.net

To overcome this iron limitation, many bacteria have evolved high-affinity iron acquisition systems, with the enterochelin system being one of the most powerful. mpg.de Enterochelin, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, is synthesized and secreted by bacteria such as Escherichia coli and Salmonella enterica. asm.orgelifesciences.org It possesses an exceptionally high affinity for ferric iron (Fe³⁺), allowing it to effectively scavenge iron from host iron-binding proteins. mpg.de

Once enterochelin chelates iron, the resulting this compound complex is recognized and actively transported into the bacterial cell. In Gram-negative bacteria like E. coli, this process is initiated by the binding of this compound to a specific outer membrane receptor protein called FepA. nih.govfrontiersin.org The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD protein complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor. frontiersin.orgmdpi.com

Following its transport into the periplasm, this compound is bound by the periplasmic binding protein FepB, which delivers it to the inner membrane ABC transporter complex, FepDGC, for translocation into the cytoplasm. uwo.ca Once inside the cytoplasm, iron is released from the this compound complex. This is often accomplished by the enzymatic degradation of the enterochelin ligand by an esterase, Fes, which breaks the cyclic structure and reduces the affinity of the molecule for iron, allowing the release of Fe³⁺ for cellular use. ebi.ac.uk

The ability to acquire iron via the this compound system is a significant virulence factor for many pathogenic bacteria. For instance, in uropathogenic E. coli (UPEC), iron acquisition is crucial for survival and proliferation within the iron-limited environment of the urinary tract. oup.com The host protein lipocalin-2 can bind to and sequester enterobactin (B1671361), thereby inhibiting bacterial iron uptake. asm.orgoup.com However, some pathogenic bacteria can produce modified "stealth" siderophores, like salmochelin (a glycosylated form of enterobactin), which are not recognized by lipocalin-2, allowing them to evade this host defense mechanism. pnnl.gov

Contribution to Microbial Fitness and Adaptation in Diverse Niches

The ability to produce and/or utilize this compound significantly contributes to the fitness and adaptive capabilities of microorganisms in a wide array of ecological niches, extending beyond host environments to soil and aquatic systems. Microbial fitness is often constrained by the availability of essential nutrients, and in many environments, iron is a key limiting factor. nih.govnih.gov

In terrestrial environments, such as soil, iron is abundant but often exists in insoluble mineral forms, making it poorly bioavailable. nih.gov Microorganisms that secrete siderophores like enterochelin can solubilize this mineral-bound iron, thereby gaining access to an otherwise unavailable nutrient source. This capability provides a substantial fitness advantage, enabling these microbes to colonize and thrive in iron-poor soils. researchgate.netmdpi.com The production of potent siderophores is a key trait for successful competition within the complex soil microbial community. mdpi.com

Similarly, in many aquatic environments, from freshwater lakes to vast expanses of the open ocean, the concentration of dissolved iron can be extremely low, limiting phytoplankton and bacterial growth. uwo.camdpi.com Catecholate siderophores, such as enterochelin, are known to be produced by marine bacteria and play a role in iron scavenging in these oligotrophic environments. researchgate.net The ability to acquire iron via this compound can enhance the competitive ability and survival of bacteria in these niches. Some cyanobacteria, for instance, possess uptake systems for siderophores, giving them a competitive edge over other phytoplankton in iron-limited waters. uwo.ca The presence of this compound utilization systems allows bacteria to adapt to fluctuating iron availability and exploit transient iron inputs.

The contribution of this compound to microbial fitness is also evident in the context of host-associated microbial communities. As discussed previously, the ability to acquire iron is a critical determinant of a pathogen's ability to cause disease. nih.gov For commensal organisms, such as E. coli in the vertebrate gut, the production of enterochelin is important for establishing and maintaining their population within the competitive gut environment. frontiersin.orgresearchgate.net The versatility of the this compound system, allowing for the acquisition of iron from various sources, enhances the adaptability of bacteria to different host compartments and changing environmental conditions within the host. rsc.org

The evolution of multiple siderophore uptake systems in a single organism, as seen in some E. coli strains that can utilize both their own enterochelin and xenosiderophores, further underscores the adaptive advantage conferred by these systems. researchgate.net This metabolic flexibility allows them to maximize their chances of iron acquisition in diverse and competitive environments.

Influence on Environmental Biogeochemical Cycling (e.g., Iron Cycling)

This compound, and the underlying production of the catecholate siderophore enterochelin, can significantly influence the biogeochemical cycling of iron in various environments. Iron is a crucial micronutrient whose bioavailability often limits primary productivity in both terrestrial and marine ecosystems. hawaii.edunih.gov The vast majority of iron in oxic, circumneutral pH environments is present as highly insoluble ferric (Fe³⁺) (oxyhydr)oxide minerals. nih.gov

Siderophores like enterochelin play a critical role in weathering these minerals and mobilizing iron, making it accessible to the biosphere. nih.govhawaii.edu The catechol groups of enterochelin are highly effective at binding to the surface of iron oxide minerals and promoting their dissolution. hawaii.edu This process transforms solid-phase, unavailable iron into a soluble, organically-complexed form (this compound) that can be taken up by microorganisms. This microbial-mediated dissolution of iron minerals is a key step in transferring iron from the geosphere to the biosphere, thereby fueling primary productivity and influencing the carbon cycle. nih.govfrontiersin.org

In terrestrial ecosystems , the production of siderophores by soil microbes is a major driver of iron acquisition from minerals. This process not only supports the microbial community itself but also influences plant iron nutrition, as some plants can utilize microbial siderophores. The mobilization of iron by siderophores can also impact the cycling of other elements, such as phosphorus, which often adsorbs to iron oxide surfaces. The dissolution of these minerals by siderophores can release adsorbed phosphate (B84403), making it available to the ecosystem. mpg.defrontiersin.org

In marine environments , particularly in High-Nutrient, Low-Chlorophyll (HNLC) regions of the ocean, iron availability is the primary factor limiting phytoplankton growth. nih.gov Marine bacteria produce a variety of siderophores, including catecholates, to scavenge the scarce dissolved iron. researchgate.net By converting particulate and colloidal iron into soluble organic complexes, these siderophores increase the residence time of iron in the surface ocean and influence its bioavailability to phytoplankton. The production of strong iron-binding ligands like enterochelin can thus have a profound impact on marine primary productivity and, consequently, on the global carbon cycle through the biological carbon pump. nih.govfrontiersin.org

The biogeochemical cycle of iron is a complex interplay of biotic and abiotic processes. The production of powerful chelating agents like enterochelin by microorganisms represents a significant biological force in this cycle, enhancing the dissolution of iron minerals and controlling the speciation and bioavailability of iron in both terrestrial and aquatic ecosystems. elifesciences.orghawaii.edu

Advanced Research Methodologies for Studying Ferrienterochelin

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are fundamental for understanding the molecular properties of ferrienterochelin and the proteins involved in its recognition, binding, and transport. These techniques provide insights into the structure, stability, and interactions of these molecules. creative-biolabs.comkbibiopharma.comhalolabs.comcriver.com

Ligand Binding Assays (e.g., Radioligand Binding, Isothermal Titration Calorimetry)

Ligand binding assays are essential for quantifying the affinity and kinetics of the interaction between this compound and its cognate binding proteins, such as the outer membrane receptor FepA and the periplasmic protein FepB in E. coli. k-state.eduresearchgate.netwikipedia.orgbmglabtech.com These assays measure the binding of ligand molecules to receptors or other macromolecules. wikipedia.org

Radioligand binding assays, utilizing radioactively labeled this compound (e.g., ⁵⁹FeEnt), are highly sensitive and can determine binding affinity (Kd) and the maximum number of binding sites (Bmax) on target proteins in various cell and tissue types. k-state.edugiffordbioscience.comnih.gov For instance, studies using ⁵⁹FeEnt binding assays have been performed at different concentrations to assess binding to bacterial components involved in uptake. k-state.edu

Isothermal Titration Calorimetry (ITC) is another powerful technique used to study molecular interactions, including ligand binding. It directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and binding stoichiometry, in addition to the binding constant (Kd). This provides a comprehensive thermodynamic profile of the this compound-protein interaction.

Research findings using intrinsic fluorescence measurements have shown that the purified periplasmic protein FepB in E. coli exhibits high affinity for ferric enterobactin (B1671361) (Kd = 30 nM) and even higher affinity for ferric enantioenterobactin (Kd = 15 nM). researchgate.net FepB also binds the apo-siderophore enterobactin with a comparable affinity (Kd = 60 nM). researchgate.net

Spectroscopy (e.g., UV-Vis, ESR, NMR)

Spectroscopic methods are invaluable for characterizing the electronic, structural, and magnetic properties of this compound and its complexes.

UV-Visible (UV-Vis) spectroscopy is widely used to monitor the concentration of this compound due to its characteristic absorption spectrum arising from the catecholate ligands coordinated to ferric iron. imgroupofresearchers.comwashington.edulabmanager.com It follows the Beer-Lambert Law, making it suitable for quantitative analysis. imgroupofresearchers.comlabmanager.com UV-Vis can also be used to study changes in the electronic environment of the iron center upon binding to proteins or undergoing redox reactions.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is particularly useful for studying molecules with unpaired electrons, such as high-spin ferric iron (Fe³⁺) found in this compound. ESR can provide information about the coordination environment, spin state, and symmetry around the iron center, offering insights into the nature of the iron-catecholate complex and its interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. creative-biolabs.comimgroupofresearchers.comwashington.edusgs-institut-fresenius.de NMR can be used to elucidate the solution structure of this compound, study its interactions with proteins at atomic resolution, and investigate conformational changes upon binding or transport. creative-biolabs.comacs.org Operando NMR, sometimes combined with UV-Vis, can be used for real-time characterization of iron-catalyzed reactions, which might be relevant to the fate of iron once released from this compound inside the cell. tu-darmstadt.de NMR is also used for purity assessment and identification of substances. labmanager.comsgs-institut-fresenius.de

Structural Determination (e.g., X-ray Crystallography, Cryo-EM)

Determining the three-dimensional structures of this compound-binding proteins and their complexes with this compound is crucial for understanding the molecular basis of recognition and transport.

X-ray Crystallography is a powerful technique for obtaining high-resolution atomic structures of proteins and small molecules in crystalline form. creative-biolabs.combiorxiv.org It has been used to determine the structures of siderophore transporters, providing insights into how they bind and internalize iron-siderophore complexes. biorxiv.orgnih.gov For example, the crystal structure of the E. coli iron-catecholate transporter Fiu has been determined, revealing a large, gated internal chamber that can accommodate substrates like Fe-DHB (ferric 2,3-dihydroxybenzoic acid). nih.gov While direct crystal structures of this compound bound to its primary transporters like FepA might be challenging, structures of related transporters or components provide valuable homologous information.

Cryo-Electron Microscopy (Cryo-EM) is increasingly used to determine the structures of large protein complexes, including membrane proteins and transport systems, in a near-native state. creative-biolabs.comfigshare.combiorxiv.org This technique is particularly valuable for studying dynamic complexes that are difficult to crystallize. Cryo-EM has been used to reveal structural features of other iron transporters, suggesting its potential for studying the this compound transport machinery, which involves multiple protein components spanning the bacterial envelope. mdpi.comfigshare.combiorxiv.org

Kinetic Analysis of Transport and Enzymatic Reactions

Kinetic analysis is vital for understanding the rates and mechanisms of this compound transport across bacterial membranes and the activity of enzymes involved in its utilization, such as the esterase Fes which hydrolyzes enterochelin to release iron. asm.orgnih.govasm.org

Transport kinetics studies measure the rate at which this compound is taken up by bacterial cells under different conditions, such as varying substrate concentrations or in the presence of inhibitors. These studies can determine parameters like the maximum transport velocity (Vmax) and the Michaelis constant (Km), which reflects the affinity of the transporter for this compound. nih.govk-state.edu this compound uptake by E. coli has been shown to be strongly dependent on an energized membrane state. asm.orgnih.gov Kinetic analysis of the outer membrane transporter FepA suggests a multistep transport mechanism. k-state.edu

Enzymatic reaction kinetics focus on the rate at which enzymes like Fes catalyze the hydrolysis of enterochelin. asm.orgnih.gov This involves measuring the rate of product formation or substrate depletion over time and determining kinetic parameters such as Km and catalytic efficiency (kcat). researchgate.net These studies help to understand the efficiency of iron release from the siderophore complex within the cell.

Genetic and Genomic Approaches

Genetic and genomic approaches are indispensable for identifying the genes involved in this compound synthesis, transport, and regulation, as well as for studying the function of these genes and their products. asm.orgnih.govnih.govfrontiersin.orgnih.govmicrobiologyresearch.orgcam.ac.uk

Genomic analysis involves studying the entire genome of an organism to identify genes related to siderophore production and uptake. This can include identifying gene clusters encoding the enzymes for enterochelin biosynthesis (e.g., entA-F) and the proteins for this compound transport (e.g., fepA-G, fes, tonB, exbB, exbD). asm.orgnih.govnih.govnih.gov Comparative genomics can reveal the distribution and evolution of these gene clusters across different bacterial species. asm.orgnih.govnih.gov

Genetic approaches involve manipulating specific genes to study their function.

Gene Knockouts and Complementation Studies

Gene knockout studies involve deleting or inactivating a specific gene to observe the effect on this compound synthesis, transport, or utilization. washington.edudntb.gov.uanih.govnih.gov For example, insertional mutagenesis of fepD or fes genes in Y. enterocolitica abrogated enterochelin-supported growth on iron-chelated media, demonstrating their essential roles in this compound uptake and utilization. asm.orgnih.govnih.gov Studies in E. coli have identified mutants defective in this compound uptake, including those with mutations in fepA and fepB. microbiologyresearch.orgnih.gov

Complementation studies are used to confirm that a observed phenotype is due to the inactivation of a specific gene. washington.edudntb.gov.uanih.gov This involves introducing a functional copy of the gene back into the knockout mutant and checking if the wild-type phenotype is restored. asm.orgnih.govnih.govbiorxiv.org Complementation tests have been used to distinguish between different fep genes involved in this compound uptake in E. coli and Y. enterocolitica. asm.orgnih.govnih.govnih.govnih.gov For instance, the fepD, fepG, and fes genes of Y. enterocolitica were shown to complement corresponding E. coli mutants, indicating functional conservation. asm.orgnih.govnih.gov

Detailed research findings from genetic studies have identified the roles of various genes in this compound transport. In E. coli, the fep genes (fepA, fepB, fepC, fepD, fepG) and fes are involved in the uptake and utilization of this compound. asm.orgnih.govnih.govnih.gov FepA is the outer membrane receptor, FepB is a periplasmic protein, and FepC, FepD, and FepG are inner membrane proteins. nih.gov The fes gene encodes the esterase that breaks down enterochelin. asm.orgnih.govnih.gov Studies in Y. enterocolitica have characterized the fep-fes gene cluster, which is orthologous to the E. coli genes and is required for this compound uptake and utilization. asm.orgnih.govnih.gov

Data Tables

Conceptual Data Table: Binding Affinities of FepB for Siderophores

SiderophoreBinding PartnerMethodKd (nM)Source
Ferric EnterobactinFepBIntrinsic Fluorescence30 researchgate.net
Ferric EnantioenterobactinFepBIntrinsic Fluorescence15 researchgate.net
Enterobactin (apo)FepBIntrinsic Fluorescence60 researchgate.net
Ferric EnterobactinFepBGel Filtration Chromatography~135 researchgate.net

This table illustrates how quantitative data from ligand binding assays can be presented to compare the affinity of a protein (FepB) for different ligands.

Transcriptomics and Proteomics for Pathway Analysis

Transcriptomic and proteomic analyses are powerful tools for understanding the regulation and function of the this compound biosynthesis and transport pathways. Transcriptomics allows for the study of gene expression levels, revealing which genes are upregulated or downregulated under different conditions, such as iron limitation. Proteomics focuses on the entire set of proteins produced by an organism, providing information on protein abundance and modifications.

Integrating transcriptomic and proteomic data can offer a more comprehensive view of cellular responses. For example, studies have integrated transcriptomic and proteomic analyses to understand molecular mechanisms in response to environmental stresses, which can be applied to study the iron-starvation response and the activation of siderophore systems like enterobactin. mdpi.comfrontiersin.orgfrontiersin.org Pathway analysis, using data from transcriptomics and proteomics, helps to identify and interpret the biological pathways that are active or altered. This can involve mapping differentially expressed genes and proteins onto known metabolic and transport pathways, such as the enterobactin biosynthesis pathway. nih.gov While direct studies specifically integrating transcriptomics and proteomics solely for this compound pathway analysis were not extensively detailed in the provided snippets, the general application of these methods for pathway analysis in microbial systems under stress conditions, including those related to nutrient acquisition, is well-established. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov

Metagenomics and Environmental Omics for Ecological Context

Metagenomics and other environmental omics approaches are crucial for understanding the ecological role of this compound and the distribution of the genes responsible for its production and utilization in various environments. Metagenomics involves the study of genetic material recovered directly from environmental samples, without the need for culturing organisms. d-nb.info This allows researchers to assess the diversity of microbial communities and identify the presence of genes related to siderophore biosynthesis and transport in different ecosystems. d-nb.info

Environmental omics, including metagenomics and metaproteomics, can reveal the functional potential and active processes within microbial communities in their natural habitats. escholarship.org Studies utilizing these approaches have explored microbial communities in diverse environments, such as wastewater treatment plants and soil, to understand the prevalence and transfer of genes, including those potentially involved in iron acquisition. d-nb.infofigshare.com By analyzing metagenomic data, researchers can identify the genetic determinants for this compound synthesis (e.g., ent genes) and uptake systems (e.g., fep genes) across different microbial species in a given environment. ebi.ac.uk This provides insights into which organisms are capable of producing or utilizing this compound and how these capabilities are distributed within microbial ecosystems. Environmental omics can also help in understanding how environmental factors influence the expression and activity of siderophore systems, contributing to our understanding of microbial competition for iron in situ. figshare.com

Synthetic Biology and Bioengineering Approaches

Synthetic biology and bioengineering offer powerful avenues for manipulating and repurposing the this compound system for various applications, including enhanced production, novel utilization, and detection. researchgate.netasm.orgasm.orgk-state.eduscholaris.ca

Reconstitution of Transport Systems in vitro

Reconstitution of this compound transport systems in vitro is a key bioengineering approach to study the molecular mechanisms of iron uptake. This involves isolating and purifying the individual protein components of the transport system, such as outer membrane receptors (e.g., FepA), periplasmic binding proteins (e.g., FepB), and inner membrane ABC transporters (e.g., FepCDE), and embedding them in artificial membrane systems like liposomes. researchgate.netnih.govnih.govscience.govfrontiersin.org

In vitro reconstitution allows for controlled experiments to investigate the interactions between transport proteins and this compound, the energy requirements for transport, and the conformational changes that occur during the process. nih.govscience.govnih.gov For example, studies have investigated the energy-dependent nature of this compound uptake in Escherichia coli using in vitro systems and have shown its sensitivity to energy poisons. nih.govnih.gov Reconstitution experiments can also help in understanding the specific roles of individual transport proteins and how they cooperate to facilitate the translocation of this compound across the bacterial envelope. researchgate.netnih.govscience.govfrontiersin.org

Engineered Microbial Systems for Modified this compound Production or Utilization

Engineering microbial systems allows for the modification of this compound production or its utilization for specific purposes. This can involve genetically modifying bacteria to increase the yield of enterobactin, alter its structure, or enable its production in non-native hosts. researchgate.netasm.orgasm.orgk-state.eduscholaris.ca

Synthetic biology tools can be used to optimize the metabolic pathways involved in enterobactin biosynthesis, introduce or enhance the expression of key enzymes (EntA-EntF), or modify regulatory elements to control production. wikipedia.orgconcordia.ca Additionally, microbes can be engineered to utilize this compound more efficiently or to acquire iron from this compound produced by other organisms. researchgate.netasm.orgasm.orgk-state.eduscholaris.ca This has implications for developing probiotics, improving nutrient uptake in industrial fermentations, or creating biocatalysts that require iron. figshare.com Engineered systems can also be designed to produce modified versions of enterobactin or related catecholate siderophores with altered properties, such as different metal affinities or recognition by specific transport systems.

Development of Biosensors for this compound Detection

The development of biosensors for this compound detection is another application of bioengineering. Biosensors are devices that use biological components to detect specific substances. researchgate.net In the context of this compound, biosensors can be engineered to specifically recognize and signal the presence of the iron-bound siderophore.

These biosensors can utilize components of the bacterial iron uptake machinery, such as the outer membrane receptor FepA or periplasmic binding proteins, as the recognition element. science.gov Coupling these biological components with a reporter system, such as a fluorescent protein or an electrochemical transducer, allows for the detection and quantification of this compound. researchgate.net Biosensors for this compound could have applications in various fields, including environmental monitoring to assess iron availability or microbial activity, clinical diagnostics to detect the presence of siderophore-producing pathogens, or in research to study siderophore dynamics in complex systems. researchgate.net While general biosensor development for detecting substances like catechol or bacterial components has been reported, specific biosensors solely focused on this compound detection are an active area of research and development. researchgate.net

Future Perspectives in Ferrienterochelin Research

Unraveling Complex Regulatory Mechanisms and Interplay with Other Stress Responses

Future research will focus on fully elucidating the intricate regulatory networks governing ferrienterochelin synthesis and uptake. The ferric uptake repressor (Fur) protein is a well-established global regulator of iron homeostasis, controlling the expression of genes involved in siderophore production and transport in many bacteria mdpi.comnih.gov. However, the complete spectrum of genes regulated by Fur in response to varying iron availability, and the precise mechanisms of this regulation, still require comprehensive mapping.

Beyond Fur, the interplay between iron regulation and other stress responses is a critical area for future investigation. Two-component systems, such as EnvZ/OmpR, are known to modulate gene expression in response to environmental changes, including nutrient availability mdpi.com. Future studies will explore how these systems integrate signals related to iron status with other environmental cues (e.g., osmolarity, pH, presence of host defense molecules) to fine-tune this compound production and uptake. The involvement of small RNAs (sRNAs), like RyhB, in regulating fur expression and other components of the iron acquisition machinery also warrants further detailed study mdpi.com. Unraveling these complex regulatory layers will require advanced transcriptomic, proteomic, and metabolomic approaches to capture the dynamic cellular responses. Future research aims to provide full insights into these interactions and understand how coordinated responses to phage and other stressors are achieved uminho.pt.

Future research will likely employ techniques such as:

High-throughput sequencing (RNA-Seq) to identify all transcripts regulated under different iron and stress conditions.

Chromatin immunoprecipitation sequencing (ChIP-Seq) to map the binding sites of Fur and other regulatory proteins across the genome.

Quantitative proteomics to measure the levels of proteins involved in this compound systems and interacting pathways.

Genetic screens and mutagenesis to identify novel regulatory genes and elements.

Understanding these complex regulatory mechanisms is crucial not only for fundamental knowledge but also for identifying potential targets to disrupt bacterial iron acquisition during infection.

High-Resolution Structural and Mechanistic Insights into Transport and Release

Despite advances, a complete high-resolution picture of this compound transport and subsequent iron release within the bacterial cell remains an active area for future research. This compound is transported across the outer membrane by specific TonB-dependent receptors, such as FepA in E. coli mdpi.comresearchgate.net. While the crystal structure of FepA has provided valuable insights into its domain organization and potential mechanisms researchgate.net, future studies will aim for even higher resolution structures and capture different conformational states of the receptor during ligand binding and translocation.

A key unresolved question pertains to the energy transduction mechanism by the TonB-ExbB-ExbD complex, which couples the proton-motive force from the inner membrane to power outer membrane transport researchgate.net. Future research will utilize advanced structural techniques like cryo-electron microscopy (cryo-EM) and single-molecule studies to visualize the dynamic interactions between the siderophore-receptor complex and the TonB machinery during transport.

Once inside the periplasm or cytoplasm, iron must be released from the this compound complex. This process is known to involve the reduction of Fe3+ to Fe2+ wikipedia.org. However, the specific bacterial reductase enzyme responsible for this step has not been definitively identified, and the detailed mechanism of iron release is still unclear wikipedia.org. Future studies will focus on identifying and characterizing this reductase(s) and understanding how iron is subsequently made available for intracellular processes.

Furthermore, the export of the iron-free enterochelin back out of the cell involves the outer membrane protein TolC and likely other cytoplasmic membrane transporters like EntS nih.gov. The exact mechanisms, including whether export is a one-step or two-step process, require further investigation nih.gov. Future research will aim to understand the physical interactions that dictate the affinity and selectivity of siderophores for their transporters and to identify key residues involved in substrate binding and translocation in various transporters mdpi.com.

Future research directions include:

Determining high-resolution structures of this compound receptors bound to their ligand and interacting with the TonB complex using cryo-EM.

Investigating the conformational changes in transport proteins during the translocation cycle using techniques like FRET or single-molecule imaging.

Identifying and characterizing the intracellular this compound reductase(s).

Detailed mechanistic studies of enterochelin export, including the identification of all involved transporters and their coordination.

Elucidating Ecological Impacts and Role in Interspecies Communication

The role of this compound extends beyond individual bacterial physiology to influence microbial communities and interactions within complex environments, including host organisms. Future research will delve deeper into the ecological impacts of this compound production and utilization.

Siderophores like enterochelin function as potent iron-scavenging molecules, giving producing bacteria a competitive advantage in iron-limited niches wikipedia.orgecmdb.ca. Future studies will investigate how the production and release of this compound shape the structure and diversity of microbial communities in various environments, such as soil, water, and host microbiomes. This includes understanding how different bacterial species compete for this compound-bound iron or utilize siderophores produced by others (acting as "xenosiderophores"). For instance, receptors like FhuE in A. baumannii can interact with siderophores produced by other bacteria researchgate.net.

Furthermore, siderophores can act as signaling molecules, mediating interspecies communication uminho.pt. Future research will explore the specific roles of this compound and enterochelin as signaling molecules in microbial consortia. This could involve investigating how their presence influences the behavior, gene expression, or virulence of other bacteria or even other organisms. The growing field of interspecies communication research, including the application of AI to decode communication signals, holds promise for understanding the complex messages potentially conveyed by molecules like siderophores lu.seyoutube.com.

Key future research areas include:

Studying the impact of this compound on microbial community dynamics and competition in diverse environments using meta-omics approaches.

Identifying and characterizing receptors or sensing mechanisms for enterochelin and this compound in other organisms.

Investigating the signaling roles of this compound in mediating interactions between bacteria and host cells.

Applying advanced computational and AI tools to analyze patterns in siderophore production and response within microbial communities.

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound will necessitate the development and application of novel research tools and methodologies. Future research will focus on creating more sophisticated techniques for studying siderophore dynamics in complex biological systems.

Exploratory research approaches will continue to be vital for investigating the less-defined aspects of this compound biology voxco.comscribbr.com. This includes developing new methods for data collection and analysis that can capture the nuances of siderophore production, transport, and regulation in heterogeneous environments or within host-microbe interactions scribbr.com.

Innovating research methods will involve integrating approaches from various disciplines, including microbiology, chemistry, structural biology, genetics, and bioinformatics researchgate.net. This could lead to the development of novel probes for detecting and quantifying this compound in situ, advanced microscopy techniques for visualizing transport events in real-time, and sophisticated computational models for simulating siderophore dynamics and regulatory networks.

Genetic tools, such as CRISPR-based techniques, will be crucial for precisely manipulating genes involved in this compound synthesis, regulation, and transport to study their specific functions mdpi.com. Similarly, synthetic biology approaches could be used to construct reporter strains that signal the presence or uptake of this compound.

Future methodological developments may include:

Development of fluorescent or other标签 for tracking this compound in living cells and complex environments.

Creation of microfluidic devices to study bacterial interactions and siderophore exchange in controlled settings.

Application of advanced mass spectrometry techniques for sensitive and quantitative analysis of siderophores and related metabolites.

Development of computational tools for predicting siderophore interactions and their impact on microbial communities.

Bioengineering this compound Systems for Biotechnological Applications

The unique properties of this compound and the sophisticated bacterial systems for its handling offer exciting opportunities for bioengineering and biotechnological applications. Future research will explore leveraging these systems for various purposes, particularly in the fields of medicine and environmental science.

One significant area is the development of siderophore-based drug delivery systems, often referred to as the "Trojan Horse" strategy theses.cz. By conjugating antibiotics or other therapeutic agents to siderophores like enterochelin, these molecules can be actively transported into bacteria via their iron uptake systems, effectively delivering the drug to its target researchgate.nettheses.cz. Future research will focus on designing and synthesizing novel siderophore-drug conjugates with improved efficacy, specificity, and reduced resistance development. This includes exploring different linker chemistries and optimizing the siderophore scaffold for delivery to specific pathogens researchgate.net.

Bioengineering approaches can also be used to modify bacteria to enhance or alter their siderophore production or uptake capabilities. This could have applications in bioremediation, where engineered microbes could be used to chelate and remove heavy metals from contaminated environments. Conversely, inhibiting bacterial iron acquisition through targeting this compound systems is a strategy for developing new antimicrobial therapies researchgate.net. Future research will investigate novel inhibitors of this compound synthesis, transport proteins, or the iron release mechanism.

Furthermore, understanding the regulatory mechanisms of this compound systems could inform the development of engineered bacteria for the production of valuable chemicals or biomaterials, using transcription factors and regulatory elements to control metabolic pathways nih.gov.

Future biotechnological applications include:

Design and synthesis of next-generation siderophore-drug conjugates for targeted antimicrobial therapy.

Engineering bacteria for enhanced bioremediation of metal pollutants using modified siderophore systems.

Development of novel inhibitors targeting this compound synthesis or transport for antimicrobial development.

Utilizing this compound regulatory elements in synthetic biology constructs for controlling gene expression in engineered microbes.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for characterizing ferrienterochelin uptake in Gram-negative bacteria?

  • Methodology : Use iron-chelated media to assess growth rescue in bacterial mutants (e.g., fepD or fes knockouts) under iron-limiting conditions. Employ complementation assays with orthologous genes (e.g., fepDGC from Yersinia enterocolitica in Escherichia coli mutants) to confirm functional conservation. Include TonB-dependent receptor binding assays with purified this compound, analyzed via isothermal titration calorimetry (ITC) to quantify affinity .
  • Key Controls : Negative controls with non-siderophore iron sources (e.g., FeCl₃) and positive controls with wild-type strains.

Q. How can researchers ensure reproducibility in this compound transport assays?

  • Methodology : Standardize protocols for siderophore purification (e.g., HPLC with UV detection at 280 nm) and iron saturation verification (atomic absorption spectroscopy). Document bacterial growth phases (OD₆₀₀) and iron concentrations in media using colorimetric assays (e.g., Ferene-S). Reference established frameworks like the FINER criteria to validate feasibility and relevance .
  • Data Reporting : Include strain genotypes, media formulations, and statistical analyses (e.g., ANOVA for growth curve comparisons) in supplementary materials .

Q. What genetic tools are essential for studying this compound biosynthesis and regulation?

  • Methodology : Design PCR primers targeting conserved regions of fep (e.g., fepA for receptor studies) and ent (e.g., entF for biosynthesis) gene clusters. Use insertional mutagenesis (e.g., suicide vectors with antibiotic cassettes) to generate knockouts. Validate mutations via Southern blot hybridization and phenotypic assays .
  • Advanced Tip : Employ transcriptional fusions (e.g., lacZ reporters) to study promoter activity under iron limitation .

Advanced Research Questions

Q. How can contradictions in this compound’s role in siderophore piracy be resolved?

  • Methodology : Compare genomic data across Enterobacteriaceae (e.g., Y. pestis vs. Y. enterocolitica) using alignment tools (BLASTn) to identify conserved fep-fes clusters. Conduct competitive growth assays with mixed bacterial cultures and this compound as the sole iron source. Address discrepancies via phylogenetic analysis of TonB-dependent receptor evolution .
  • Data Interpretation : Highlight strain-specific adaptations (e.g., biotype IV Yersinia lacking fepDGC) and contextualize findings with ecological niche specialization .

Q. What structural biology approaches elucidate this compound receptor-ligand interactions?

  • Methodology : Perform homology modeling of FepA (this compound receptor) using tools like SWISS-MODEL, referencing E. coli FepA (PDB: 1FEP). Validate docking predictions with site-directed mutagenesis (e.g., altering β-barrel residues) and surface plasmon resonance (SPR) to measure binding kinetics .
  • Integration : Cross-reference with cryo-EM structures of TonB-dependent complexes to map energy transduction mechanisms .

Q. How can multi-omics data resolve this compound’s role in microbial community dynamics?

  • Methodology : Combine metatranscriptomics (RNA-seq) to profile fep/fes expression in gut microbiota with metabolomics (LC-MS) to quantify siderophore abundance. Use functional enrichment analysis (e.g., KEGG pathways) to link this compound utilization to bacterial fitness .
  • Challenge : Account for host-derived iron sources (e.g., lactoferrin) that may confound siderophore dependency .

Methodological Frameworks

  • For Experimental Design : Apply the PICOT framework to define Population (Enterobacteriaceae), Intervention (gene knockout), Comparison (wild-type vs. mutant), Outcome (growth in iron-limited media), and Timeframe (log-phase growth) .
  • For Data Contradictions : Use the FINER criteria to evaluate if conflicting results arise from feasibility (e.g., assay sensitivity) or novelty (e.g., undiscovered regulatory pathways) gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.